Cas no 588-55-6 ((3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE)

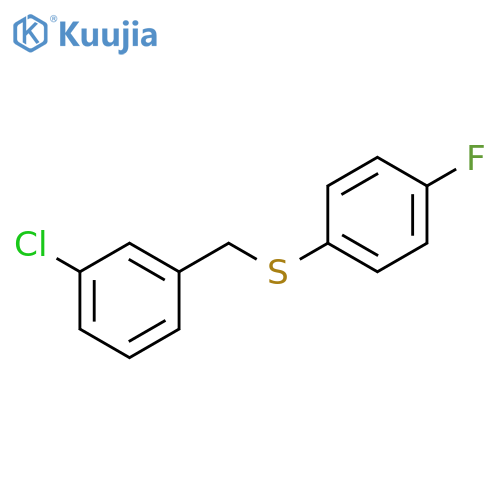

588-55-6 structure

商品名:(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE

CAS番号:588-55-6

MF:C13H10ClFS

メガワット:252.734904766083

MDL:MFCD02755230

CID:5234898

(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE 化学的及び物理的性質

名前と識別子

-

- (3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE

-

- MDL: MFCD02755230

- インチ: 1S/C13H10ClFS/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2

- InChIKey: WSSICEKRWXLAIM-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=CC=CC(CSC2=CC=C(F)C=C2)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 3

(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB429706-5g |

1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |

588-55-6 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB429706-1 g |

1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |

588-55-6 | 1g |

€594.40 | 2023-03-10 | ||

| abcr | AB429706-1g |

1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene; . |

588-55-6 | 1g |

€1621.70 | 2024-04-17 | ||

| Crysdot LLC | CD12058103-10g |

(3-Chlorobenzyl)(4-fluorophenyl)sulfane |

588-55-6 | 97% | 10g |

$1882 | 2024-07-24 | |

| Crysdot LLC | CD12058103-25g |

(3-Chlorobenzyl)(4-fluorophenyl)sulfane |

588-55-6 | 97% | 25g |

$3333 | 2024-07-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510695-1g |

(3-Chlorobenzyl)(4-fluorophenyl)sulfane |

588-55-6 | 97% | 1g |

¥3031.0 | 2024-04-18 | |

| abcr | AB429706-5 g |

1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |

588-55-6 | 5g |

€1,373.40 | 2023-03-10 | ||

| Ambeed | A264424-1g |

(3-Chlorobenzyl)(4-fluorophenyl)sulfane |

588-55-6 | 97% | 1g |

$441.0 | 2023-03-11 | |

| Crysdot LLC | CD12058103-5g |

(3-Chlorobenzyl)(4-fluorophenyl)sulfane |

588-55-6 | 97% | 5g |

$1177 | 2024-07-24 | |

| Crysdot LLC | CD12058103-1g |

(3-Chlorobenzyl)(4-fluorophenyl)sulfane |

588-55-6 | 97% | 1g |

$437 | 2024-07-24 |

(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

588-55-6 ((3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE) 関連製品

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:588-55-6)(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE

清らかである:99%

はかる:1g

価格 ($):397.0